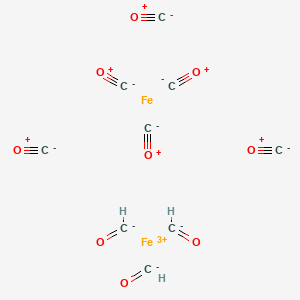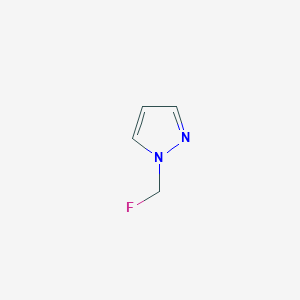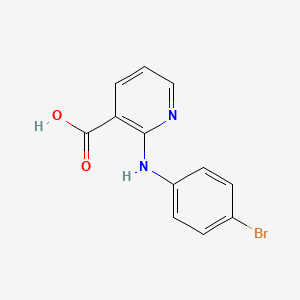
2,3-Dimethylpyridine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylpyridine-4-thiol is an organic compound with the molecular formula C7H9NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a thiol group at the 4 position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with sulfur-containing reagents under specific conditions. For instance, the reaction of 2,3-dimethylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a column packed with a suitable catalyst can facilitate the efficient production of the compound .
化学反应分析
Types of Reactions
2,3-Dimethylpyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2,3-Dimethylpyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dimethylpyridine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
相似化合物的比较
Similar Compounds
2,3-Dimethylpyridine: Lacks the thiol group, resulting in different reactivity and applications.
4-Methylpyridine-2-thiol: Has a similar thiol group but different methyl group positioning, affecting its chemical properties.
2,4-Dimethylpyridine-3-thiol: Another isomer with different substitution patterns.
属性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C7H9NS/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |
InChI 键 |
BAAPNIUJPUGWNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=CC1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


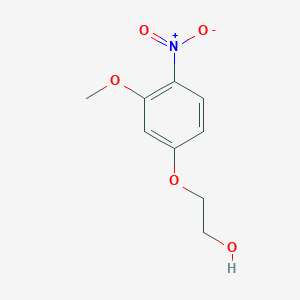
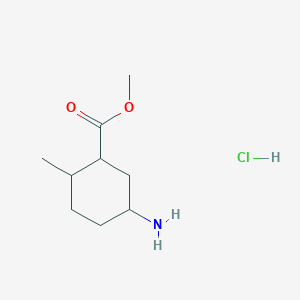



![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
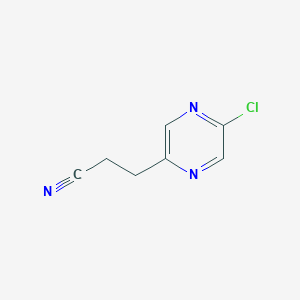
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
